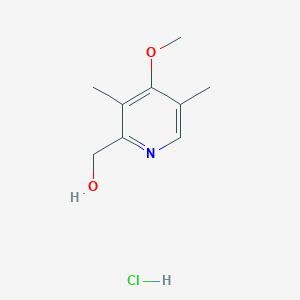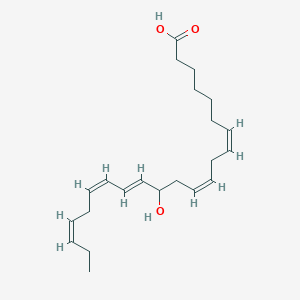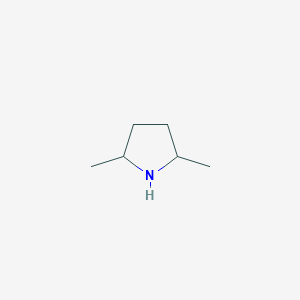
2,5-Dimethylpyrrolidine
描述
2,5-Dimethylpyrrolidine is an organic compound with the molecular formula C6H13N. It is a derivative of pyrrolidine, characterized by the presence of two methyl groups attached to the second and fifth carbon atoms of the pyrrolidine ring. This compound is a colorless to pale yellow liquid with a distinct odor and is used in various chemical synthesis processes .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dimethylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: On an industrial scale, this compound is produced through catalytic hydrogenation of 2,5-dimethylpyrrole. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .
化学反应分析
Types of Reactions: 2,5-Dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into simpler amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Simpler amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2,5-Dimethylpyrrolidine has several applications in scientific research:
作用机制
The mechanism of action of 2,5-Dimethylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
相似化合物的比较
2-Methylpyrrolidine: A simpler derivative with one methyl group.
2,2-Dimethylpyrrolidine: Contains two methyl groups on the same carbon atom.
2,6-Dimethylpiperazine: A related compound with a different ring structure.
Uniqueness: 2,5-Dimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in asymmetric synthesis and as a precursor for complex molecules .
属性
IUPAC Name |
2,5-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFPAXSQXIPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955362 | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3378-71-0 | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3378-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3378-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-dimethylpyrrolidine?
A: this compound has the molecular formula C6H13N and a molecular weight of 99.18 g/mol. []
Q2: Are there different stereoisomers of this compound?
A: Yes, this compound exists as both cis and trans isomers. The trans isomer can further exist as (2S,5S)- and (2R,5R)- enantiomers. These isomers can exhibit different properties and reactivities. [, , ]
Q3: What synthetic approaches are commonly employed for the preparation of 2,5-dimethylpyrrolidines?
A: Several methods exist for synthesizing 2,5-dimethylpyrrolidines. One approach utilizes the reaction of 2,5-hexanedione with primary amines in the presence of a selective reducing agent like tetracarbonylhydridoferrate(O). [] Another method involves the aminomercuration-demercuration of 1,4-hexadiene or 1,5-hexadiene, leading to the formation of cis and trans-2,5-dimethyl-N-arylpyrrolidines, respectively. [, ]
Q4: Can you elaborate on the stereoselectivity observed in the synthesis of 2,5-dimethylpyrrolidines via aminomercuration-demercuration?
A: The aminomercuration-demercuration of 1,4-hexadiene using carbamates and mercury(II) nitrate followed by sodium borohydride reduction yields predominantly cis-N-alkoxycarbonyl-2,5-dimethylpyrrolidines. Conversely, the same reaction sequence with 1,5-hexadiene affords primarily trans-3,5-dimethylmorpholines. []
Q5: What are the main applications of this compound derivatives?
A: this compound derivatives, particularly chiral ones, have found use as chiral auxiliaries in asymmetric synthesis. [, ] Additionally, they serve as building blocks for synthesizing various compounds, including pharmaceuticals and liquid crystals. [, , , ]
Q6: How does the chirality of this compound impact its applications?
A: The chirality of this compound plays a crucial role in its applications, particularly in asymmetric synthesis. For instance, its use as a chiral auxiliary can induce high diastereoselectivity in reactions like the [2+2] cycloaddition of olefins to chiral keteniminium salts, leading to the formation of enantioenriched products. []
Q7: Has this compound been investigated for its biological activity?
A: Yes, a study investigated the metabolism of cis-2,5-dimethylpyrrolidine-1-carboxanilide in various rodent species. Results showed that the compound is readily absorbed and metabolized, with cis-4′-hydroxy-2,5-dimethylpyrrolidine-1-carboxanilide being the major metabolite. []
Q8: Are there any examples of this compound being used in materials science?
A: Yes, this compound serves as a crucial structural motif in the development of liquid crystalline materials. Researchers have synthesized all-organic radical liquid crystalline compounds incorporating the this compound-1-oxy unit. These compounds exhibit various liquid crystalline phases, including smectic A (SmA) and twisted grain boundary A (TGBA), depending on the molecular structure and chirality. [, ]
Q9: How does the structure of this compound-based radical liquid crystals affect their properties?
A: The orientation of the binding group connecting the core and side chains significantly influences the liquid crystalline properties. For instance, compounds with an ester linkage (-OCO-) exhibit different phase behavior compared to those with an inverted ester linkage (-COO-). X-ray crystallography reveals that this structural difference impacts the molecular packing and intermolecular interactions within the crystal lattice, ultimately affecting their mesophase behavior. []
Q10: Have computational methods been employed to study this compound derivatives?
A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the magnetic properties of this compound-based nitroxyl radicals. These calculations helped rationalize the observed antiferromagnetic interactions in the solid state, which arise from close contact between the nitroxyl oxygen and β-methyl carbon atoms in neighboring molecules. []
Q11: Can you elaborate on the use of computational methods for studying the stereochemistry of this compound-based metal complexes?
A: DFT calculations have been instrumental in understanding the stereochemical behavior of ruthenium complexes bearing chiral this compound-derived PNN pincer ligands. These calculations revealed that the chirality of the pyrrolidine moiety influences the preferred stereochemistry at the ruthenium center. The study showed that the N- and Ru-based stereogenic centers in these complexes are stereochemically labile and provided insights into the epimerization mechanisms. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



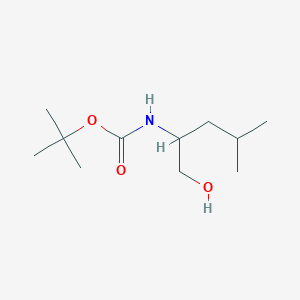
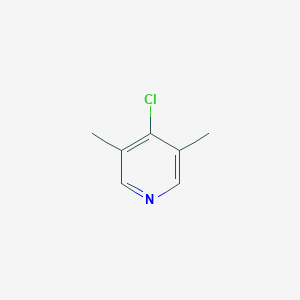


![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

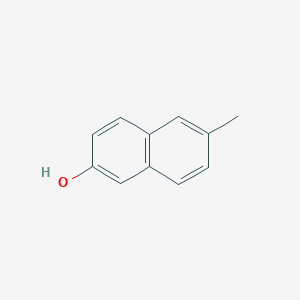
![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)
![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)
